molecular formula C11H14N2O5 B1395132 4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid CAS No. 1179291-89-4

4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid

Cat. No.: B1395132
CAS No.: 1179291-89-4
M. Wt: 254.24 g/mol
InChI Key: INXVKXCIWNHLTH-UHFFFAOYSA-N
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Description

4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C11H15N2O5 This compound is characterized by the presence of an ethyl group, a hydroxyethyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid typically involves the nitration of ethyl(2-hydroxyethyl)amine followed by a series of reactions to introduce the benzoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[Ethyl(2-hydroxyethyl)amino]-3-aminobenzoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethyl and hydroxyethyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Methyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid
  • 4-[Ethyl(2-hydroxypropyl)amino]-3-nitrobenzoic acid
  • 4-[Ethyl(2-hydroxyethyl)amino]-2-nitrobenzoic acid

Uniqueness

4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and hydroxyethyl groups, along with the nitro group, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-2-12(5-6-14)9-4-3-8(11(15)16)7-10(9)13(17)18/h3-4,7,14H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXVKXCIWNHLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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